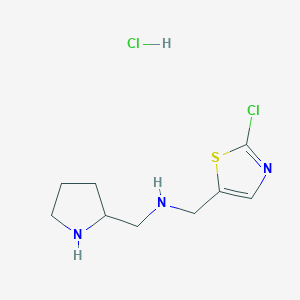

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Description

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a pyrrolidine-based secondary amine hydrochloride derivative. The compound features a five-membered pyrrolidine ring substituted with a 2-chloro-thiazol-5-ylmethyl group and a methylamine moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. Pyrrolidine derivatives are widely utilized in pharmaceutical and agrochemical research due to their conformational rigidity and ability to modulate biological activity .

Propriétés

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3S.ClH/c10-9-13-6-8(14-9)5-11-4-7-2-1-3-12-7;/h6-7,11-12H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNUWKOXRMYORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNCC2=CN=C(S2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 2-chloro-thiazole with pyrrolidine derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives in the presence of catalysts such as triethylamine and ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Condensation Reactions: It can form condensation products with other compounds, leading to the synthesis of more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, thiourea, and substituted benzaldehydes . Reaction conditions often involve the use of solvents such as ethanol and methanol, along with catalysts like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .

Applications De Recherche Scientifique

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Solubility inferred from hydrochloride salt properties unless explicitly stated.

Key Observations

Ring Size and Flexibility: The pyrrolidine core (5-membered) in the target compound imposes greater ring strain and conformational rigidity compared to the piperidine analog (6-membered), which may influence binding affinity in biological targets .

Substituent Effects :

- The 2-chloro-thiazole group in the target compound enhances lipophilicity compared to pyrazine or oxadiazole derivatives, which may improve membrane permeability but reduce aqueous solubility .

- Piperidine and pyrrolidine analogs share the methylamine substituent, but the larger piperidine ring may reduce steric hindrance in synthetic modifications .

Commercial Availability :

- All listed compounds are discontinued, suggesting challenges in synthesis, stability, or market demand. This limits comparative experimental data .

Research Implications and Limitations

- Data Gaps : Direct experimental data (e.g., pKa, logP, bioactivity) are absent in available literature, necessitating theoretical extrapolation from structural analogs.

- Synthetic Challenges : Discontinuation may reflect difficulties in regioselective functionalization of the thiazole ring or purification of hydrochlorides .

Activité Biologique

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, combined with a pyrrolidine moiety that enhances its pharmacological profile. The presence of chlorine in the thiazole ring can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, with some derivatives achieving MICs as low as 0.125 μg/mL against MRSA .

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride | MRSA | TBD |

| Thiazole derivative 1 | MRSA | 0.125 |

| Thiazole derivative 2 | MSSA | 0.125 |

Anticancer Potential

Thiazole-based compounds have been explored for their anticancer properties. A study highlighted the synthesis of thiazolone derivatives that exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific data on the chlorinated derivative remains limited .

The biological activity of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with thiazole rings often inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various thiazole derivatives, including (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride. The study found that modifications to the thiazole ring significantly affected antibacterial potency. The compound demonstrated promising results against Gram-positive bacteria.

Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of thiazolone derivatives and assessed their cytotoxicity against breast cancer cell lines. Results indicated that certain structural modifications enhanced their anticancer activity, suggesting potential for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.